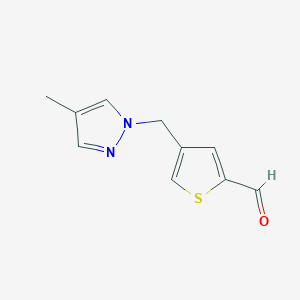
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1H-pyrazole: A simpler compound that lacks the thiophene ring but shares the pyrazole structure.
Thiophene-2-carbaldehyde: Contains the thiophene ring and aldehyde group but lacks the pyrazole moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative of 1-methylpyrazole, used in organic synthesis.
Uniqueness
4-((4-Methyl-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-[(4-methylpyrazol-1-yl)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-11-12(4-8)5-9-2-10(6-13)14-7-9/h2-4,6-7H,5H2,1H3 |
Clave InChI |
KIBXEISNUACKKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CC2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















